Hydroxy-PEG2-PFP ester

Vue d'ensemble

Description

Hydroxy-PEG2-PFP ester is a polyethylene glycol derivative containing a hydroxyl group and a pentafluorophenyl ester group. This compound is commonly used in bioconjugation and labeling applications due to its ability to react with primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The pentafluorophenyl ester group is more stable in aqueous solutions compared to the commonly used N-hydroxysuccinimide ester, making it a preferred choice for certain applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-PEG2-PFP ester typically involves the reaction of a polyethylene glycol derivative with pentafluorophenyl chloroformate. The reaction is carried out in an organic solvent such as dimethylsulfoxide or dimethylformamide under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is then purified using chromatographic techniques to obtain the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The product is typically stored at low temperatures (-20°C) to maintain its stability and prevent degradation .

Analyse Des Réactions Chimiques

Types of Reactions: Hydroxy-PEG2-PFP ester primarily undergoes nucleophilic substitution reactions with primary amines. The pentafluorophenyl ester group reacts with the amine group to form a stable amide bond, releasing pentafluorophenol as a byproduct .

Common Reagents and Conditions:

Reagents: Primary amines (e.g., lysine residues in proteins, amine-modified oligonucleotides)

Conditions: The reaction is typically carried out in a buffer solution at a pH range of 7.0-8.0.

Major Products: The major product of the reaction is the amide conjugate formed between the this compound and the primary amine-containing molecule. Pentafluorophenol is released as a byproduct .

Applications De Recherche Scientifique

Bioconjugation Applications

Hydroxy-PEG2-PFP ester is primarily utilized for labeling primary amines (-NH) on proteins and other amine-containing molecules. Its stability in aqueous solutions surpasses that of NHS esters, making it a preferred choice for bioconjugation processes. The hydroxyl group allows for further derivatization, enabling researchers to modify the compound with additional reactive functional groups as needed .

Case Study: Protein Labeling

In a study involving the labeling of proteins with this compound, researchers demonstrated its efficiency in forming stable conjugates with various biomolecules. The PFP ester reacts readily with amines, facilitating the creation of diverse bioconjugates that can be used for imaging or therapeutic purposes. The study highlighted the versatility of this compound in generating homobifunctional and heterobifunctional linkers for complex biomolecular assemblies .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems has shown promise in enhancing the solubility and bioavailability of therapeutic agents. The hydrophilic nature of PEG chains improves the solubility of conjugated drugs in aqueous environments, which is crucial for effective drug delivery.

Table 1: Comparison of Drug Delivery Systems Using this compound

| System Type | Advantages | Challenges |

|---|---|---|

| Nanoparticle Formulations | Enhanced stability and solubility | Potential toxicity concerns |

| PROTACs | Targeted degradation of specific proteins | Complexity in synthesis |

| Polymer Conjugates | Improved pharmacokinetics and biodistribution | Stability during storage |

PROTAC Technology

This compound plays a critical role as a linker in PROTAC technology, which is designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. In this context, the compound serves as a bridge between two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase.

Case Study: Synthesis of PROTACs

In recent research, this compound was employed to synthesize novel PROTACs targeting specific oncogenic proteins. The study illustrated how the stability and reactivity of PFP esters facilitate efficient coupling reactions under mild conditions, leading to high-yield synthesis of functionalized PROTACs. This approach minimizes byproduct formation and simplifies purification processes compared to traditional methods .

Mécanisme D'action

The mechanism of action of Hydroxy-PEG2-PFP ester involves the formation of a covalent bond between the pentafluorophenyl ester group and the primary amine group of the target molecule. This reaction results in the formation of a stable amide bond, which can be used to attach various functional groups or labels to the target molecule. The polyethylene glycol spacer enhances the solubility and stability of the conjugate in aqueous solutions .

Comparaison Avec Des Composés Similaires

Hydroxy-PEG2-NHS ester: Contains an N-hydroxysuccinimide ester group instead of a pentafluorophenyl ester group. It is less stable in aqueous solutions compared to Hydroxy-PEG2-PFP ester.

Hydroxy-PEG2-MAL: Contains a maleimide group that reacts with thiol groups instead of amines.

Hydroxy-PEG2-COOH: Contains a carboxyl group that can be activated for conjugation with amines or other functional groups.

Uniqueness: this compound is unique due to its enhanced stability in aqueous solutions and its ability to form stable amide bonds with primary amines. This makes it a valuable tool for bioconjugation and labeling applications where stability and efficiency are critical .

Activité Biologique

Hydroxy-PEG2-PFP ester is a polyethylene glycol (PEG) derivative that plays a significant role in various biological applications, particularly in the synthesis of PROteolysis TArgeting Chimeric (PROTAC) molecules. This article delves into its biological activity, mechanisms of action, and relevant research findings.

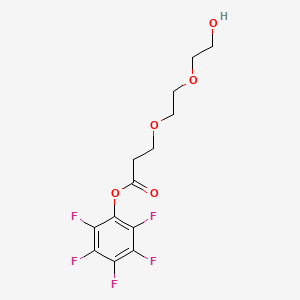

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 344.23 g/mol. The compound features a hydroxyl group and a pentafluorophenyl (PFP) ester group, which are crucial for its reactivity and biological applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 344.23 g/mol |

| CAS Number | 1820673-42-4 |

Target of Action

This compound is primarily utilized as a linker in the synthesis of PROTACs, which are designed to facilitate the targeted degradation of specific proteins within cells. PROTACs work by linking an E3 ubiquitin ligase ligand to a target protein ligand, effectively recruiting the ubiquitin-proteasome system to degrade the target protein.

Mode of Action

The compound operates through the formation of stable amide bonds with primary amines found in proteins. This reaction occurs via nucleophilic substitution where the amine attacks the carbonyl carbon of the PFP ester, releasing pentafluorophenol as a byproduct. This process is essential for conjugating PEG derivatives to biomolecules, enhancing their solubility and stability.

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . By facilitating targeted protein degradation, this compound can influence various cellular processes, including:

- Cell signaling pathways

- Gene expression

- Cellular metabolism

Cellular Effects

This compound impacts cellular functions by modifying proteins and other biomolecules. For instance, its conjugation can alter protein localization, stability, and interactions with other cellular components. This modification can lead to significant changes in cellular behavior and signaling.

Case Studies and Research Findings

- Synthesis and Application in PROTACs :

- Protein Modification :

-

Stability Studies :

- Stability tests indicated that this compound maintains its reactivity over time when stored at -20°C, making it suitable for long-term applications in both in vitro and in vivo settings.

Pharmacokinetics

This compound exhibits significant stability in aqueous solutions, which is critical for its efficacy as a drug delivery agent. Its pharmacokinetic properties allow it to be utilized effectively in various therapeutic contexts.

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F5O5/c14-8-9(15)11(17)13(12(18)10(8)16)23-7(20)1-3-21-5-6-22-4-2-19/h19H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFZBMSTIHCECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCO)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.